4-(4-bromophenyl)-3-(furan-2-yl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
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Overview
Description
4-(4-BROMOPHENYL)-3-(2-FURYL)-5-(2-METHOXYETHYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE is a complex organic compound that features a bromophenyl group, a furan ring, and a methoxyethyl group
Preparation Methods
The synthesis of 4-(4-BROMOPHENYL)-3-(2-FURYL)-5-(2-METHOXYETHYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE typically involves multi-step organic reactions. The synthetic route may start with the preparation of intermediate compounds, such as bromophenyl derivatives and furan derivatives, followed by their coupling under specific reaction conditions. Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled environments to ensure consistency and scalability.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-BROMOPHENYL)-3-(2-FURYL)-5-(2-METHOXYETHYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its structural properties make it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and furan groups can interact with biological macromolecules, influencing their activity and function. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target sites.
Comparison with Similar Compounds
Similar compounds include other bromophenyl derivatives and furan-containing molecules. Compared to these, 4-(4-BROMOPHENYL)-3-(2-FURYL)-5-(2-METHOXYETHYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Examples of similar compounds are 4-bromophenethyl alcohol and 2-(4-bromophenyl)ethanol .
Properties
Molecular Formula |
C18H16BrN3O3 |
---|---|
Molecular Weight |
402.2 g/mol |
IUPAC Name |
4-(4-bromophenyl)-3-(furan-2-yl)-5-(2-methoxyethyl)-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C18H16BrN3O3/c1-24-10-8-22-17(11-4-6-12(19)7-5-11)14-15(13-3-2-9-25-13)20-21-16(14)18(22)23/h2-7,9,17H,8,10H2,1H3,(H,20,21) |
InChI Key |
BJGTVRKXTLLWDY-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(C2=C(NN=C2C1=O)C3=CC=CO3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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